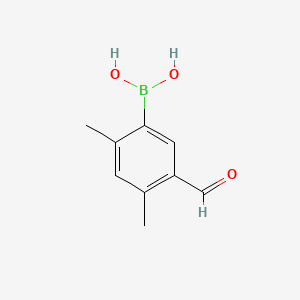

5-Formyl-2,4-dimethylphenylboronic acid

説明

5-Formyl-2,4-dimethylphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a formyl group at position 5 and methyl groups at positions 2 and 3. Its molecular formula is C₉H₁₁BO₃, with a molecular weight of 193.99 g/mol. The compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of kinase inhibitors like sunitinib . The methyl groups enhance steric bulk and electron-donating effects, while the formyl group provides a reactive site for further functionalization.

特性

分子式 |

C9H11BO3 |

|---|---|

分子量 |

177.99 g/mol |

IUPAC名 |

(5-formyl-2,4-dimethylphenyl)boronic acid |

InChI |

InChI=1S/C9H11BO3/c1-6-3-7(2)9(10(12)13)4-8(6)5-11/h3-5,12-13H,1-2H3 |

InChIキー |

XSBFRPNNMUFXKF-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC(=C(C=C1C)C)C=O)(O)O |

製品の起源 |

United States |

準備方法

Palladium-Catalyzed Cross-Coupling and Formylation Reactions

Another synthetic route involves palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, followed by formylation steps or direct coupling with formyl-containing reagents.

Microwave-Assisted Palladium-Catalyzed Coupling

Using 2-formylphenylboronic acid as a starting material, coupling with various aryl halides under microwave irradiation in the presence of palladium catalysts (e.g., bis-triphenylphosphine-palladium(II) chloride) and sodium carbonate base can yield substituted formylphenylboronic acids.- Typical reaction conditions include acetonitrile solvent, 160 °C temperature, and short reaction times (~5 minutes).

- Purification is achieved by silica gel chromatography.

- Yields reported for related compounds under these conditions are around 38%, indicating moderate efficiency but rapid synthesis.

Reflux Method with Palladium(0) Catalysts

An alternative involves refluxing 2-formylphenylboronic acid with aryl bromides in 1,2-dimethoxyethane/water mixtures using tetrakis(triphenylphosphine) palladium(0) and sodium bicarbonate as base.

| Method | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Microwave-assisted coupling | Pd(PPh3)2Cl2, Na2CO3 | CH3CN, 160 °C, 5 min | ~38 | Rapid, moderate yield |

| Reflux coupling | Pd(PPh3)4, NaHCO3 | 1,2-Dimethoxyethane/H2O, 6 h | Not specified | Longer reaction, high purity |

Grignard Reagent Approach and One-Pot Synthesis

The Grignard reagent method is a classical approach for synthesizing alkyl-substituted phenylboronic acids, which can be subsequently functionalized to formyl derivatives.

- Orthogonal Experimental Optimization

Studies optimizing the synthesis of 2,6-dimethylphenylboronic acid via Grignard reagents have analyzed factors such as temperature, reaction time, molar ratios, and boronation reagents.- A "one-pot" method was developed to streamline synthesis, improving efficiency and yield.

- Though this method is more suited for 2,6-dimethyl derivatives, it provides a framework for synthesizing other methyl-substituted boronic acids potentially convertible to formyl derivatives.

- Products were characterized by mass spectrometry, proton nuclear magnetic resonance, infrared spectroscopy, and high-performance liquid chromatography to ensure purity and identity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Iron-Catalyzed Aerobic Oxidation | Fe catalyst, polymethylhydrosiloxane, O2 | Mild temperature, aerobic | 70–81 | High selectivity, environmentally friendly | May require specific catalyst systems |

| Pd-Catalyzed Microwave Coupling | Pd(PPh3)2Cl2, Na2CO3 | 160 °C, 5 min, microwave | ~38 | Rapid synthesis | Moderate yield |

| Pd-Catalyzed Reflux Coupling | Pd(PPh3)4, NaHCO3 | Reflux, 6 h | Not specified | High purity products | Longer reaction time |

| Grignard Reagent with One-Pot Synthesis | Alkylborates, Grignard reagents | Optimized temperature/time | Variable | Streamlined synthesis | More suited for alkyl derivatives |

Research Findings and Notes

- The iron-catalyzed oxidation method is particularly notable for its ability to selectively oxidize methyl groups on phenylboronic acids without affecting the boronic acid moiety, which is crucial for subsequent coupling reactions.

- Palladium-catalyzed methods allow for the introduction of diverse substituents and can be adapted for multi-component reactions, including amino modifications under mild aqueous conditions.

- The "one-pot" Grignard method offers a scalable and efficient route for methyl-substituted phenylboronic acids but requires further adaptation for selective formylation.

- Analytical techniques such as LC-MS, NMR, IR, and HPLC are essential to confirm the structure and purity of the synthesized 5-formyl-2,4-dimethylphenylboronic acid.

- The presence of multiple orthogonal reactive groups (boronic acid, aldehyde, methyl) in the target compound allows for versatile downstream synthetic applications, including medicinal chemistry and materials science.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety facilitates palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is widely used to synthesize biaryl structures.

Key Features :

-

Catalysts : Pd(dppf)Cl₂·CH₂Cl₂ and Pd(OAc)₂ are effective, with Pd(dppf)Cl₂·CH₂Cl₂ achieving >90% conversion in optimized conditions .

-

Base : K₃PO₄ or Na₂CO₃ in tert-BuOH/toluene/water solvent systems .

-

Substrate Scope : Compatible with aryl, heteroaryl, and styrylboronic acids. Electron-deficient boronic acids require longer reaction times .

Example Reaction :

Mechanism : Transmetalation between the boronic acid and palladium catalyst precedes reductive elimination to form the C–C bond .

Oxidation of the Formyl Group

The formyl (-CHO) group undergoes oxidation to a carboxylic acid (-COOH) under controlled conditions.

Reagents & Conditions :

-

Oxidizing Agents : KMnO₄ (acidic/neutral media), CrO₃, or O₂ with transition metal catalysts.

-

Applications : Useful for synthesizing carboxylic acid derivatives for drug intermediates.

Example Reaction :

Condensation Reactions

The formyl group participates in condensation with nucleophiles like amines or hydrazines to form imines, hydrazones, or Schiff bases.

Key Reactions :

-

With Primary Amines : Forms imines under mild acidic or neutral conditions.

-

With Hydrazines : Produces hydrazones, valuable in pharmaceutical crystallography.

Example :

Vilsmeier-Haack Formylation

This reaction is employed for introducing the formyl group during synthesis.

Conditions :

-

Reagents : N,N-Dimethylformamide (DMF) and POCl₃.

-

Optimization : Continuous flow reactors enhance yield and purity in industrial settings.

Mechanism : Electrophilic substitution at the aromatic ring, facilitated by the Vilsmeier reagent (DMF-POCl₃ complex).

Petasis Borono-Mannich Reaction

Though not directly reported for this compound, analogous boronic acids participate in three-component Petasis reactions with amines and carbonyl compounds.

Hypothetical Application :

Mechanistic and Practical Considerations

-

Steric Effects : Methyl groups at the 2- and 4-positions may slow coupling reactions with bulky substrates .

-

Electron Density : The electron-withdrawing formyl group enhances boronic acid reactivity in cross-couplings.

-

Stability : The compound is stable under acidic and neutral conditions but degrades in strong bases.

科学的研究の応用

Chemistry: 5-Formyl-2,4-dimethylphenylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. 5-Formyl-2,4-dimethylphenylboronic acid can be used to develop enzyme inhibitors and study enzyme mechanisms .

Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties .

作用機序

The mechanism of action of 5-Formyl-2,4-dimethylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group from boron to palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

類似化合物との比較

Structural and Electronic Comparisons

5-Trifluoromethyl-2-formylphenylboronic Acid

- Structure : Substituted with a CF₃ group (electron-withdrawing) at position 5 and a formyl group at position 2.

- Acidity : The CF₃ group significantly increases acidity (pKa ~7.5) compared to methyl-substituted analogues due to its strong electron-withdrawing nature .

- Isomerization : Forms a cyclic 3-hydroxybenzoxaborole in solution, enabling binding to fungal leucyl-tRNA synthetase (LeuRS) enzymes .

- Antimicrobial Activity : Exhibits moderate activity against Candida albicans (MIC = 128 µg/mL) and stronger activity against Bacillus cereus (MIC = 8 µg/mL), outperforming the antifungal drug AN2690 (MIC = 16 µg/mL for B. cereus) .

5-Formyl-2-methoxyphenylboronic Acid

- Structure : Features a methoxy group (electron-donating) at position 2 and a formyl group at position 4.

- Molecular Formula : C₈H₉BO₄ (MW = 191.96 g/mol) .

- Properties: The methoxy group reduces acidity compared to CF₃ analogues but may improve solubility.

4-Formylphenylboronic Acid

- Molecular Formula : C₇H₇BO₃ (MW = 149.94 g/mol) .

- Reactivity: Lacks steric hindrance from methyl groups, making it more reactive in coupling reactions. No reported cyclic isomerization due to the para-positioned boronic acid and formyl groups.

Thiophene-Based Analogues (e.g., 5-Formyl-2-thiopheneboronic Acid)

- Structure : Replaces the benzene ring with a thiophene ring.

- Applications : Used in organic electronics and as intermediates in heterocyclic synthesis .

Acidic and Reactivity Profiles

Acidity Trend :

5-Trifluoromethyl-2-formylphenylboronic acid (pKa ~7.5) > 4-Formylphenylboronic acid > 5-Formyl-2,4-dimethylphenylboronic acid > 5-Formyl-2-methoxyphenylboronic acid .

Rationale: Electron-withdrawing groups (CF₃) increase acidity, while electron-donating groups (methyl, methoxy) decrease it .Reactivity in Suzuki-Miyaura Coupling :

Steric hindrance from methyl groups in 5-Formyl-2,4-dimethylphenylboronic acid may reduce coupling efficiency compared to less hindered analogues like 4-Formylphenylboronic acid.

Cyclic Isomerization Potential

- 5-Trifluoromethyl-2-formylphenylboronic acid : Forms 3-hydroxybenzoxaborole in solution, crucial for binding to LeuRS enzymes .

- 5-Formyl-2,4-dimethylphenylboronic acid : Methyl groups at positions 2 and 4 may sterically hinder cyclization, reducing benzoxaborole formation and limiting antifungal activity compared to CF₃ analogues.

生物活性

5-Formyl-2,4-dimethylphenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

5-Formyl-2,4-dimethylphenylboronic acid features a boronic acid moiety and an aldehyde functional group. Its molecular formula is , with a molar mass of approximately 179.02 g/mol. The presence of the formyl group (-CHO) enhances its reactivity and potential interactions with biological molecules.

Biological Activity Overview

Boronic acids, including 5-formyl-2,4-dimethylphenylboronic acid, are known for their diverse biological activities, primarily due to their ability to interact with various biomolecules. Key areas of interest include:

- Enzyme Inhibition : Boronic acids can act as enzyme inhibitors, particularly targeting proteasomes and other cellular pathways. This property is crucial in drug development, especially for diseases like cancer and inflammatory disorders.

- Anticancer Activity : Some studies have indicated that boronic acids can inhibit tumor growth by interfering with cellular signaling pathways. The specific mechanism of action for 5-formyl-2,4-dimethylphenylboronic acid requires further investigation.

- Antibacterial Properties : Research has suggested that certain boronic acids exhibit antibacterial activity by inhibiting bacterial enzymes or disrupting cell wall synthesis.

Case Studies

- Enzyme Inhibition Studies : A study found that various boronic acids, including derivatives similar to 5-formyl-2,4-dimethylphenylboronic acid, demonstrated significant inhibitory effects on proteasome activity in vitro. This inhibition was linked to the structural characteristics of the boron moiety and the substituents on the aromatic ring .

- Anticancer Potential : In a series of experiments assessing the cytotoxicity of boronic acids against cancer cell lines, 5-formyl-2,4-dimethylphenylboronic acid showed promising results in reducing cell viability in breast cancer models. The mechanism was hypothesized to involve apoptosis induction .

- Antibacterial Activity : Preliminary tests indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting potential as a lead compound for developing new antibiotics .

Table 1: Biological Activity Summary of 5-Formyl-2,4-dimethylphenylboronic acid

Synthetic Applications

Beyond its biological activities, 5-formyl-2,4-dimethylphenylboronic acid plays a crucial role in organic synthesis. It can participate in various reactions such as:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl groups, making it valuable in synthesizing complex organic molecules.

- C-H Activation Reactions : The compound's reactivity can be harnessed in transition metal-catalyzed C-H activation processes, facilitating the introduction of functional groups onto aromatic rings without pre-functionalization steps .

Q & A

Q. How to resolve conflicting reactivity data in cross-coupling reactions involving formyl-substituted boronic acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。